molecular formula C13H16N2O B3356282 N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 65601-06-1

N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B3356282
CAS No.: 65601-06-1
M. Wt: 216.28 g/mol
InChI Key: JIKOBZRNRCOBRY-UHFFFAOYSA-N
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Description

Contextualization within the Tryptamine-Derived Indoleamine Family

N-[2-(1H-indol-3-yl)ethyl]propanamide belongs to the extensive family of tryptamine-derived indoleamines. The foundational structure for this family is tryptamine (B22526), a monoamine alkaloid featuring an indole (B1671886) ring linked to an amino group by an ethyl side chain. acs.org Tryptamines are ubiquitous in nature, found in various plants, animals, and fungi, and play crucial roles as neurotransmitters and neuromodulators. acs.org

The diversity of the tryptamine family arises from substitutions at various positions on the indole ring, the ethyl side chain, or the amino group. acs.org this compound is specifically an N-acylated tryptamine, meaning a propanoyl group is attached to the nitrogen atom of the ethylamine (B1201723) side chain. This acylation significantly alters the molecule's physicochemical properties compared to the parent tryptamine molecule.

Other well-known members of the indoleamine family include the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine). nih.govbath.ac.uk Research into substituted tryptamines has been extensive, with many synthetic derivatives being developed for various research and therapeutic purposes. acs.org

Historical Perspectives on Acylated Indoleamines

The study of acylated indoleamines has evolved from the broader investigation of tryptamines and their roles in biological systems. Early research in the mid-20th century focused on naturally occurring tryptamines like serotonin and their physiological functions. The discovery of the hallucinogenic properties of certain tryptamines, such as psilocybin from mushrooms and N,N-dimethyltryptamine (DMT), spurred further interest in this class of compounds. nih.gov

The intentional synthesis of acylated tryptamines represents a more recent area of investigation. The N-acylation of tryptamine and other arylalkylamines has been a subject of study in various organisms, including crayfish, to understand their metabolic pathways. lu.se In recent years, there has been growing interest in N-acyl tryptamines as potential endocannabinoid-like mediators derived from gut microbiota. nih.gov This has led to the development of new synthetic protocols to produce a variety of N-acyl tryptamines for further study. nih.gov The synthesis of this compound itself is often achieved through the reaction of tryptamine with propanoic acid or its derivatives.

Structural Characteristics and Chemical Nomenclature

The chemical structure of this compound is defined by the combination of an indole nucleus and a propanamide side chain. The systematic IUPAC name for this compound is this compound.

The core of the molecule is the indole ring, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. Attached to the third carbon of the indole ring is an ethylamine bridge. The defining feature of this compound is the propanamide group (a three-carbon acyl group) attached to the nitrogen of the ethylamine side chain. This N-acylation results in an amide functional group.

The presence of the indole ring, with its delocalized pi-electron system, and the amide linkage are key determinants of the molecule's chemical and physical properties. The structural characteristics of N-acylated tryptamines can be further investigated using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the identity and purity of the compound. researchgate.net

Interactive Data Tables

Below are tables detailing the chemical identifiers and properties of this compound and its parent compound, tryptamine.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC13H16N2O
CAS Number16495-69-0
PubChem CID84259

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight216.28 g/mol
XLogP32.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Table 3: Chemical Identifiers for Tryptamine

IdentifierValue
IUPAC Name2-(1H-indol-3-yl)ethan-1-amine
Molecular FormulaC10H12N2
CAS Number61-54-1
PubChem CID1150

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKOBZRNRCOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215859
Record name Propionamide, N-(2-(3-indolyl)ethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65601-06-1
Record name N-[2-(1H-Indol-3-yl)ethyl]propanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionamide, N-(2-(3-indolyl)ethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, N-(2-(3-indolyl)ethyl)-
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Chemical Synthesis and Derivatization Strategies

Established Laboratory Synthesis Routes

The formation of the amide bond between tryptamine (B22526) and a propanoic acid derivative is the central transformation in the synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide. Several well-established laboratory methods are routinely employed to achieve this.

Carbodiimide-mediated coupling reactions are a cornerstone of amide bond synthesis due to their efficiency and mild reaction conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and suppress side reactions. nih.govfrontiersin.orgresearchgate.net

The general mechanism involves the activation of the carboxylic acid (propanoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the primary amine of tryptamine to form the desired amide bond. The addition of HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. researchgate.netnih.gov A common challenge with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com EDC, being water-soluble, offers an advantage in that its corresponding urea (B33335) byproduct can be easily removed during aqueous workup. frontiersin.orgnih.gov

The EDC/HOBt system has been successfully used to promote the reaction between carboxylic acids and tryptamine, providing good yields. nih.govfrontiersin.org However, concerns about the sustainability and safety of these reagents, such as the acute toxicity of EDC and the explosive properties of HOBt at high temperatures, have been noted. nih.govfrontiersin.org

Table 1: Comparison of Carbodiimide Coupling Reagents

Reagent System Advantages Disadvantages Citations
DCC Effective coupling agent. Insoluble urea byproduct can complicate purification. Can lead to epimerization in chiral substrates. nih.govluxembourg-bio.com
EDC/HOBt Water-soluble urea byproduct simplifies workup. High coupling efficiency. Suppresses side reactions and racemization. EDC has acute toxicity. HOBt can be explosive under certain conditions. Not considered sustainable. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov

| EDC/DMAP/HOBt (cat.) | Efficient for coupling with electron-deficient amines. DMAP acts as an acyl transfer agent, increasing reactivity. | Requires careful control of reagents. | nih.gov |

Beyond carbodiimide chemistry, several other methods have been developed for the synthesis of this compound and related N-acyl tryptamines.

One of the most direct methods involves the acylation of tryptamine with an activated form of propanoic acid, such as propionyl chloride or propanoic anhydride (B1165640) . This approach, often performed under Schotten-Baumann-like conditions, is straightforward but may require basic conditions to neutralize the acidic byproduct (e.g., HCl). mdpi.commdpi.com The use of toxic chlorinating agents like thionyl chloride or oxalyl chloride to prepare the acyl chloride is a drawback from a sustainability perspective. nih.govmdpi.com

Another alternative is the use of propylphosphonic anhydride (T3P®) . This reagent has emerged as a more sustainable coupling agent, facilitating a one-pot synthesis at room temperature without the need for an inert atmosphere and using limited amounts of non-halogenated solvents. nih.govfrontiersin.org The T3P®-assisted methodology involves mixing tryptamine, propanoic acid, a base like triethylamine (B128534) (Et3N), and T3P® in a solvent such as ethyl acetate. nih.govfrontiersin.org This method avoids the pre-activation of the carboxylic acid and simplifies purification. nih.govfrontiersin.org

More specialized methods include the direct alkylation of indoles with N-acetylethanolamine using an iridium catalyst at high temperatures, though this has been primarily limited to acetyl derivatives. nih.gov Additionally, the hydroformylation of N-allylacylamides presents a pathway to N-acyl tryptamines. researchgate.net

Table 2: Overview of Alternative Synthesis Methods

Method Reagents Key Features Citations
Acyl Halide/Anhydride Acylation Tryptamine, Propionyl Chloride/Anhydride, Base Direct and often high-yielding. Generates acidic byproducts. nih.govmdpi.commdpi.com
T3P® Coupling Tryptamine, Propanoic Acid, T3P®, Base Sustainable, one-pot procedure. Mild, room temperature conditions. Simplified workup. nih.govfrontiersin.org
Mechanochemical Synthesis Tryptamine, Carboxylic Acid, T3P®, Base Solvent-free or low-solvent method. Significant reduction in reaction times. nih.govfrontiersin.org

| Titanium(IV) Chloride Mediation | Carboxylic Acid, Amine, TiCl4, Pyridine | Direct condensation method. Good for a wide range of substrates. | nih.gov |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes to catalyze specific reactions, such as amide bond formation, often under mild conditions.

Lipases are a class of enzymes that have been successfully employed for the acylation of various amines, including the synthesis of N-acyl tryptamines. nih.gov The lipase-catalyzed reaction typically involves the direct amidation of an amine with a carboxylic acid or an ester thereof. This biocatalytic approach avoids the use of toxic coupling reagents and solvents, making it an environmentally friendly option. nih.gov For instance, lipases can catalyze the direct acylation of amines, bypassing the need for reactive intermediates like acyl chlorides. nih.gov

Another enzymatic route involves the decarboxylation of tryptophan to produce tryptamine, which can then be acylated. Enzymes like L-amino acid decarboxylase are responsible for this transformation in biological systems. nih.gov While this primarily focuses on producing the tryptamine precursor, it highlights the potential for integrated enzymatic pathways. For example, L-phenylalanine decarboxylase has been used to synthesize deuterated tryptamine from L-tryptophan in a deuteriated medium. nih.gov

Preparation of Structurally Modified Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. Modifications typically target the N-acyl chain or the indole (B1671886) ring.

Altering the length and structure of the N-acyl chain is a common strategy to explore its impact on biological activity. The synthetic methods described previously, such as carbodiimide coupling or acylation with acyl chlorides, are readily adaptable for this purpose. By substituting propanoic acid or its derivatives with other carboxylic acids (e.g., butanoic acid, pentanoic acid, etc.), a library of N-acyl tryptamine analogs can be generated.

For example, a sustainable protocol using T3P® has been employed to synthesize a range of N-acyl tryptamines by reacting tryptamine with various fatty acids. nih.govfrontiersin.org Similarly, the reaction of tryptamine with acyl chlorides derived from different carboxylic acids, such as azelaic acid monomethyl ester, has been used to create novel derivatives. mdpi.com This flexibility allows for the systematic exploration of how chain length, branching, and unsaturation affect the molecule's properties.

Introducing substituents onto the indole ring is another important derivatization strategy. This can be achieved either by starting with a pre-substituted tryptamine or by modifying the indole ring of a tryptamine derivative. Commercially available substituted tryptamines can be acylated using the standard methods discussed. However, the availability of these precursors can be limited and their cost high. grinnell.edu

Direct modification of the indole ring, such as halogenation, is a common approach. For instance, 6-bromoindole (B116670) can be used as a starting material to synthesize a variety of substituted indole derivatives. nih.gov The synthesis of 5-bromoindole (B119039) has been achieved through a multi-step process starting from indole. google.com Once the substituted indole is obtained, it can be converted to the corresponding tryptamine and subsequently acylated. The synthesis of 5-bromo-N-[2-(1H-indol-3-yl)ethyl]propanamide would follow such a pathway. The presence of substituents on the indole ring can significantly alter the electronic properties and lipophilicity of the molecule. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Tryptamine
Propanoic acid
N,N'-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
Propionyl chloride
Propanoic anhydride
Thionyl chloride
Oxalyl chloride
Propylphosphonic anhydride (T3P®)
Triethylamine
Ethyl acetate
N-allylacylamides
L-tryptophan
Butanoic acid
Pentanoic acid
Azelaic acid monomethyl ester
6-bromoindole
5-bromoindole
Titanium(IV) Chloride

Molecular Interactions and Receptor Pharmacology

Investigation of Receptor Binding Profiles

Detailed receptor binding affinity data, including dissociation constants (Kd) or inhibition constants (Ki), for N-[2-(1H-indol-3-yl)ethyl]propanamide at various receptor subtypes are not extensively documented in the accessible scientific literature.

Beyond the serotonin (B10506) receptor family, there is no significant body of research available that characterizes the interaction of this compound with other GPCRs.

Enzyme Modulation and Inhibition Mechanisms

The effects of this compound on the activity of various enzymes have not been a major focus of published research.

Specific studies on the modulation of acetylcholinesterase (AChE) activity by this compound or its close derivatives are not found in the current body of scientific literature.

While some studies have identified this compound (referred to as N-propanoyltryptamine) as a natural product from marine microorganisms, these studies have primarily focused on its antimicrobial or algicidal properties. mdpi-res.comnarraj.orgmdpi-res.comresearchgate.net There is no specific data available regarding its engagement with other enzymatic targets in a pharmacological context.

Ligand-Protein Docking and Computational Studies

Computational studies, including ligand-protein docking simulations, are powerful tools for predicting the binding mode and affinity of a ligand to a protein target. However, published computational studies specifically focused on the interaction of this compound with pharmacological targets such as serotonin receptors or enzymes are not currently available.

Cellular and Subcellular Distribution

Intracellular Localization Patterns

There is currently no scientific literature available that describes the intracellular localization patterns of N-[2-(1H-indol-3-yl)ethyl]propanamide.

Tissue-Specific Distribution in Model Organisms (Non-Human)

There is currently no scientific literature available that details the tissue-specific distribution of this compound in any non-human model organisms.

Biological Roles and Physiological Significance in Model Systems

Regulation of Plant Physiological Processes

In the plant kingdom, tryptamine (B22526) serves as a critical precursor to the primary auxin, indole-3-acetic acid (IAA), a phytohormone that orchestrates plant growth and development. walshmedicalmedia.comnih.gov Furthermore, N-acylated tryptamine derivatives, such as melatonin (B1676174) (N-acetyl-5-methoxytryptamine), are recognized as master regulators of plant physiology, particularly in mediating defense responses. nih.gov

The tryptamine pathway is a key route for the biosynthesis of auxin (IAA), the most influential plant growth hormone involved in processes ranging from cell division and elongation to organ formation. nih.gov Tryptamine is formed via the decarboxylation of tryptophan and is then converted through a series of steps into IAA. researchgate.net The presence of tryptamine and its conversion to IAA indicates its fundamental role in normal plant development. nih.gov

Studies on related N-acyl ethanolamine (B43304) compounds containing indole-3-carboxylic acid moieties have demonstrated direct effects on plant growth. For instance, derivatives of indole-3-propionic acid were found to inhibit rape hypocotyl elongation, showcasing the potential for N-acylated indole (B1671886) compounds to act as plant growth regulators. nih.gov

Table 1: Influence of Tryptamine and Related Compounds on Plant Growth

Compound/Class Model System Observed Effect Reference
Tryptamine Pea (Pisum sativum) Precursor in the biosynthetic pathway to auxin (IAA), a key growth hormone. nih.gov
N-acyl O-indolylalkyl ethanolamines Rape, Cucumber, Wheat Regulated hypocotyl elongation, cotyledon expansion, and coleoptile growth. nih.gov

Tryptamine derivatives, particularly serotonin (B10506) and melatonin, are crucial in helping plants withstand environmental challenges. These molecules function as potent antioxidants that protect against oxidative damage caused by abiotic stressors like salinity, drought, and extreme temperatures. researchgate.netnih.gov Recent evidence suggests that the interaction between plant hormones and neurotransmitter-like compounds, including tryptamine derivatives, is central to regulating the plant's antioxidant systems and mitigating stress-induced injuries. nih.gov

Melatonin, an N-acyl tryptamine, is considered a master regulator in response to multiple stressors. It enhances antioxidant activity and collaborates with other hormones to reduce the adverse effects of stress. nih.gov Similarly, tryptamine-derived sulfonamides have demonstrated notable antifungal activities, indicating a role in defending against biotic threats. walshmedicalmedia.com

The physiological roles of tryptamine and its derivatives are deeply intertwined with the plant's endogenous hormone signaling networks. As a direct precursor to IAA, the tryptamine pathway is intrinsically linked to auxin signaling, which governs a vast array of developmental programs. nih.gov Research in sunflower seedlings under salt stress has shown that disruptions in auxin transport lead to an accumulation of serotonin, highlighting a crucial interaction between these two signaling routes for regulating root system architecture under stress. researchgate.net

Moreover, melatonin and serotonin are known to interact with other major phytohormones—such as abscisic acid, jasmonic acid, and salicylic (B10762653) acid—to create a complex signaling network that fine-tunes plant responses to environmental stimuli and developmental cues. nih.gov These interactions allow the plant to mount a coordinated and effective defense against various stressors. nih.gov

Neuromodulatory Effects in Non-Human Animal Models

In animals, tryptamine and its derivatives are renowned for their potent effects on the central nervous system. walshmedicalmedia.com They act as neuromodulators and neurotransmitters, structurally mimicking serotonin and interacting with its receptors to influence a wide range of neurological functions. wikipedia.org Compounds in this class, from naturally occurring psychedelics like psilocybin to synthetic derivatives, are valuable tools in neuroscience for probing brain function and are being investigated for therapeutic potential. nih.govnih.govnih.gov

Tryptamine derivatives have profound effects on cognition, primarily by acting as agonists at serotonin receptors, particularly the 5-HT2A subtype. wikipedia.orgnih.gov Functional imaging studies in humans and animal models show that substances like psilocybin and LSD alter connectivity and activation patterns in key brain regions involved in higher-order cognitive processes such as mental imagery, self-perception, and theory of mind. nih.govnih.govfrontiersin.org

Preclinical research often employs animal models of cognitive dysfunction, such as those induced by chemicals or based on transgenics, to evaluate the potential of new compounds. kosfaj.org Tryptamine derivatives are studied in these models to understand their mechanisms of action and explore their potential application for neuropsychiatric conditions. examine.com A meta-analysis of brain imaging studies concluded that tryptamine psychedelics exert strong neuromodulatory effects on brain regions critical for affective regulation and cognition, pointing to their potential therapeutic uses. nih.govnih.gov

Table 2: Effects of Tryptamine Derivatives on Cognitive and Neural Function

Compound Class Primary Mechanism Key Brain Regions Affected Cognitive/Neural Effects Reference
Tryptamine Psychedelics (LSD, Psilocybin) 5-HT2A/1A Receptor Agonism Prefrontal Cortex, Cingulate Cortex, Amygdala, Visual Cortex Altered brain connectivity and activation; modulation of mental imagery, affective regulation, and theory of mind. nih.govnih.govfrontiersin.org
Synthetic Tryptamines (4-OH-MiPT) Serotonin Receptor Agonism Not specified Mimics effects of hallucinogenic drugs in drug discrimination assays, suggesting similar cognitive impact. nih.gov

The neuromodulatory activity of tryptamines translates into distinct behavioral changes in animal models. Studies on various natural and synthetic tryptamine derivatives in rodents have characterized their effects on locomotion, anxiety, and depression-like behaviors. nih.govresearchgate.netnih.gov For example, some synthetic tryptamines produce an initial depression in locomotor activity followed by a stimulant phase. nih.gov

In behavioral assays like the forced swim test, which is used to screen for antidepressant potential, tryptamine derivatives such as norbaeocystin (B1244615) (a psilocybin analog) have shown positive outcomes, similar to psilocybin itself. researchgate.netnih.gov Interestingly, while psilocybin induces a head-twitch response in rats—a behavioral marker for hallucinogenic potential mediated by 5-HT2A activation—norbaeocystin does not, suggesting it may have therapeutic potential without causing hallucinations. nih.gov These studies demonstrate that subtle structural modifications within the tryptamine class can lead to significant differences in behavioral phenotypes. sdu.dk

Interaction with Neurotransmitter Systems (e.g., Cholinergic, Serotonergic)

While direct studies on the interaction of N-[2-(1H-indol-3-yl)ethyl]propanamide with cholinergic and serotonergic systems are not extensively documented in publicly available research, the foundational structure of this compound, tryptamine, is known to have significant interactions with these neurotransmitter systems. nih.govwikipedia.org Tryptamine itself is a monoamine alkaloid that can act as a neuromodulator or neurotransmitter. frontiersin.org Its derivatives are a major focus in neuroscience research due to their diverse pharmacological profiles.

The serotonergic system is a primary target for many tryptamine derivatives. These compounds often act as agonists at various serotonin (5-HT) receptor subtypes. nih.gov For instance, psychoactive tryptamines are well-established 5-HT₂A receptor agonists. nih.gov The structural similarity of tryptamines to serotonin allows them to bind to and activate these receptors, leading to a wide range of physiological and behavioral effects. wikipedia.orgnih.gov

Research into various substituted tryptamines has revealed nuanced interactions with the serotonergic system. For example, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which are conformationally restricted analogues of tryptamine, have shown varied affinities for 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. The substitution pattern on the indole ring significantly influences the binding affinity and selectivity for these receptor subtypes.

Furthermore, studies on N,N-dipropyltryptamine (DPT), a synthetic tryptamine, indicate that its hallucinogen-like effects are likely mediated by both 5-HT₁A and 5-HT₂A receptors in animal models. nih.gov The interaction with multiple receptor subtypes suggests a complex pharmacological profile for tryptamine derivatives. The specific N-propanoyl group in this compound would likely modulate its affinity and selectivity for different 5-HT receptors compared to other tryptamine derivatives, though specific data is lacking.

Regarding the cholinergic system , the tryptamine scaffold has been explored for its potential to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov While direct evidence for this compound is unavailable, various tryptamine-based hybrid molecules have been investigated as multifunctional agents targeting both the serotonergic and cholinergic systems for the treatment of neurodegenerative diseases. nih.govfrontiersin.org

Table 1: Reported Serotonin Receptor Affinities of Selected Tryptamine Derivatives

Compound/Derivative ClassReceptor SubtypeReported Affinity (Kᵢ) or ActivityReference
Psychoactive Tryptamines5-HT₂AAgonist activity nih.gov
trans-2-(indol-3-yl)cyclopropylamines5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂CVaried affinities depending on substitution
N,N-dipropyltryptamine (DPT)5-HT₁A, 5-HT₂AMediates behavioral effects nih.gov
5-substituted indolyethylamines5-HT₁Dα, 5-HT₁DβAgonist activity with varying preference nih.gov

This table presents data for related tryptamine compounds due to the absence of specific data for this compound.

Other Observed Biological Activities (In Vitro and Non-Clinical In Vivo)

Inhibition of Pathological Protein Aggregation by Derivatives (e.g., Amyloid Oligomer Formation)

The aggregation of proteins, such as amyloid-β (Aβ), is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov Consequently, the inhibition of this aggregation process is a significant therapeutic target. The tryptamine scaffold is being actively investigated for its potential to yield derivatives that can interfere with Aβ aggregation. nih.gov

While no specific studies on the inhibition of pathological protein aggregation by derivatives of this compound have been reported, research on related tryptamine and indole compounds provides a strong rationale for such investigations. For instance, melatonin, a well-known tryptamine derivative, has been shown to inhibit Aβ aggregation and protect against its neurotoxicity in vitro. researchgate.net

Furthermore, peptide-based inhibitors designed from the structure of Aβ fibrils have demonstrated the ability to potently inhibit Aβ aggregation and toxicity. frontiersin.org The indole structure itself is a key feature in many compounds designed to interact with Aβ. nih.gov Studies on other small molecules have shown that they can inhibit Aβ aggregation through various mechanisms, including binding to Aβ monomers or oligomers and preventing their assembly into larger fibrils. mdpi.com Given these findings, it is plausible that derivatives of this compound could be designed to possess anti-aggregation properties, although this remains to be experimentally verified.

Table 2: Examples of Tryptamine-Related Compounds with Anti-Amyloid Aggregation Properties

CompoundType of StudyKey FindingReference
MelatoninIn vitroInhibits Aβ aggregation and neurotoxicity researchgate.net
Tryptamine-based hybridsReviewInvestigated as multifunctional agents against Alzheimer's disease nih.gov
Peptide-based inhibitorsIn vitroPotently inhibit Aβ aggregation and toxicity frontiersin.org

This table provides examples of related compounds, as direct data for derivatives of this compound is not available.

Modulation of Cellular Signaling Cascades

The interaction of tryptamine derivatives with cellular receptors, particularly serotonin receptors, initiates a cascade of intracellular signaling events. These pathways can influence a wide range of cellular processes, including gene expression, proliferation, and survival. While specific data on how this compound modulates cellular signaling is not available, the activities of related compounds offer insights into potential mechanisms.

Activation of 5-HT receptors by tryptamine agonists can lead to the modulation of various downstream signaling pathways. nih.gov For example, the interaction of psychoactive tryptamines with 5-HT₂A receptors can trigger complex intracellular signaling. nih.gov

In the context of other indole derivatives, some have been shown to influence key signaling pathways implicated in disease. For example, certain indole compounds have been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in some cancers. umich.edu

Due to the widespread roles of the signaling pathways that tryptamine derivatives can potentially modulate, there is significant interest in developing these compounds for various therapeutic applications. The specific cellular signaling events triggered by this compound would depend on its unique receptor interaction profile and would require dedicated experimental investigation.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Acyl Chain Length and Branching

The nature of the acyl group attached to the tryptamine (B22526) scaffold is a critical determinant of a molecule's physical and biological properties. While N-[2-(1H-indol-3-yl)ethyl]propanamide features a simple propanamide group, modifications to this acyl chain, including its length and branching, significantly influence molecular behavior.

Studies on related lipid molecules, N-acylphosphatidylethanolamines (NAPEs), demonstrate that the length of the N-acyl chain dictates its orientation within a lipid bilayer. nih.gov A longer N-acyl chain, such as a 16-carbon chain, tends to embed itself into the hydrophobic core of the bilayer, aligning with other acyl chains. nih.gov In contrast, a shorter chain of 6 carbons remains more randomly oriented within the lipid headgroup region. nih.gov This principle suggests that for tryptamine derivatives, the acyl chain length can affect how the molecule interacts with and orients itself within biological membranes, which can be crucial for reaching or interacting with membrane-bound targets.

The introduction of more complex and branched acyl moieties, often derived from existing pharmacologically active molecules, has been a common strategy. For instance, tryptamine has been coupled with various non-steroidal anti-inflammatory drugs (NSAIDs) to create novel amide compounds. These include derivatives synthesized from:

Ibuprofen, forming N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. researchgate.netresearchgate.net

Naproxen, forming N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com

Flurbiprofen, forming N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. mdpi.com

In these cases, the "acyl chain" is a bulky, branched, and aromatic structure. Research into arylpropionic acid derivatives has shown that the replacement of the parent molecule's carboxyl group with an amide, among other groups, can sometimes lead to compounds with lower activity in terms of anti-inflammatory and anti-nociceptive effects. researchgate.net This highlights that while creating such conjugates is a straightforward synthetic strategy, the resulting biological profile is not always enhanced and depends on the specific target and interactions involved. The modification of the acyl portion serves as a key tool in modulating the pharmacological profile of the parent indoleamine.

Table 1: Examples of Acyl Group Variation in Tryptamine Amides This table is interactive. You can sort and filter the data.

Acyl Group Origin Resulting Compound Name Key Structural Feature of Acyl Group
Propionic Acid This compound Short, linear alkyl chain
Ibuprofen N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide Branched arylpropionic acid
Naproxen N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthylpropionic acid
Flurbiprofen N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluoro-biphenylpropionic acid

Effects of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus of tryptamine is a privileged scaffold in medicinal chemistry, and substitutions at its various positions can dramatically alter biological activity. nih.govnih.gov Positions 1, 2, and 3 are considered particularly important reactive sites. nih.gov The presence of a carboxamide moiety at position 3, via the ethylamine (B1201723) linker, is a common feature in many biologically active compounds. nih.gov

Structure-activity relationship studies on various indole derivatives have provided clear insights into the effects of specific substitutions:

Halogenation: The introduction of halogen atoms to the indole ring is a common strategy to enhance potency. In one study on indole derivatives as cysteinyl-leukotriene-1 (CysLT1) antagonists, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net Similarly, other research has noted that halo-substituted indole derivatives are often highly active. scribd.com

Position of Substitution: The location of the substituent on the indole ring is crucial. For a series of CysLT1 antagonists, substitution at position 4 of the indole ring was found to be the least favorable for activity. researchgate.net In contrast, for methoxy (B1213986) group substitutions, position 7 was the most favorable. researchgate.net

N1-Position Substitution: Modifying the nitrogen at position 1 of the indole ring can also significantly impact activity. In a study of indole-3-ethylsulfamoylphenylacrylamides with anti-cancer properties, the introduction of an ethyl group at the N1 position and a methyl group at the C2 position was part of the design of highly potent histone deacetylase (HDAC) inhibitors. nih.gov

These findings underscore that the electronic and steric properties of substituents, as well as their specific location on the indole ring, are key factors in tuning the biological activity of indoleamine derivatives.

Table 2: Influence of Indole Ring Substitution on Biological Activity This table is interactive. You can sort and filter the data.

Substitution Type Position Observation Biological Target/Activity Reference
Fluorine vs. Chlorine 5 or 6 Fluorine substitution led to higher potency than chlorine. CysLT1 Antagonism researchgate.net
Methoxy 4, 5, 6, 7 Position 7 was the most favorable for activity. CysLT1 Antagonism researchgate.net
General Substituent 4 Position 4 was the least favorable for activity. CysLT1 Antagonism researchgate.net
Ethyl and Methyl N1 and C2 1-Ethyl-2-methyl substitution contributed to potent compounds. HDAC Inhibition nih.gov

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For tryptamine derivatives, chirality can be introduced in either the side chain or through substitutions on the indole ring.

Research on tryptamines incorporating a chiral pyrrolidine (B122466) moiety in the side chain has demonstrated a clear stereochemical preference at the 5-HT2A serotonin (B10506) receptor. nih.gov The receptor exhibits a 10- to 20-fold higher selectivity for the R-enantiomers over the S-enantiomers. nih.gov This pronounced difference in binding affinity and subsequent biological activity highlights that even when the core indole structure is the same, the spatial orientation of a side-chain component can be a decisive factor for molecular recognition. nih.gov

Design Principles for Novel Indoleamine Probes

The development of novel probes based on the indoleamine structure follows several established design principles in modern medicinal chemistry. These strategies aim to create molecules with high potency, selectivity, and desired physicochemical properties for research or therapeutic applications.

A primary approach is target-based design , which relies on understanding the structure of the biological target. For example, in the design of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the availability of a crystal structure of the target enzyme with a bound ligand allowed for the rational design of an exit vector, which is a suitable point on the ligand to attach a linker for creating a proteolysis-targeting chimera (PROTAC). nih.gov This structural knowledge enables the precise engineering of molecules to fit within a binding site. Another IDO-1 inhibitor was developed from a high-throughput screening hit, with its structure-activity relationship later rationalized using X-ray crystallography, which revealed a novel binding mode that did not involve interaction with the heme iron atom typical of other inhibitors. nih.gov

In silico modeling is another cornerstone of modern probe design. For the development of indole ethylamine derivatives as regulators of lipid metabolism, computational docking was used to simulate the binding of novel compounds to the peroxisome proliferator-activated receptor alpha (PPARα). mdpi.com This method helps to predict binding affinity and prioritize which compounds to synthesize, saving time and resources. mdpi.com

Finally, the creation and screening of compound libraries is a powerful strategy to establish structure-activity relationships. nih.gov By systematically diversifying specific parts of a lead molecule—such as the indole ring substitutions or the acyl group—researchers can identify which modifications lead to improved activity. nih.govnih.gov This empirical approach, combined with rational design, has been successfully used to develop potent and selective indole-based kinase inhibitors and other probes. nih.gov

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is an essential tool for the isolation and purification of N-[2-(1H-indol-3-yl)ethyl]propanamide from reaction mixtures or complex matrices. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its non-volatile and thermally labile nature. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. This method allows for the efficient separation of the compound from its precursors, by-products, and other related impurities.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound is influenced by several factors, including the specific type of reversed-phase column (e.g., C18), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. Detection is often achieved using a UV detector, as the indole (B1671886) moiety of the compound exhibits strong ultraviolet absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of Tryptamine (B22526) Derivatives

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile and water with formic acid
Detection UV at 280 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Temperature | Ambient |

This table presents a representative set of HPLC conditions and is for illustrative purposes. Actual parameters may vary depending on the specific analytical requirements.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. However, due to the compound's relatively low volatility, derivatization is sometimes necessary to increase its thermal stability and volatility for GC analysis.

In GC-MS analysis, the compound is first vaporized and then separated in a capillary column. The retention time in the GC column is a key identifier. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint for definitive identification. The fragmentation pattern can be compared with library spectra for confirmation.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to the different protons in the molecule. For instance, the protons on the indole ring, the ethyl side chain, and the propanamide group will all appear at distinct chemical shifts.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms, and their chemical shifts are indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl).

Table 2: Representative ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
~8.10 br s Indole N-H
~7.60 d Ar-H
~7.35 d Ar-H
~7.15 t Ar-H
~7.05 t Ar-H
~7.00 s Ar-H
~5.50 br t Amide N-H
~3.55 q CH₂-NH
~2.95 t Ar-CH₂
~2.15 q CO-CH₂
~1.10 t CH₃
¹³C NMR Chemical Shift (ppm) Assignment
~173.0 C=O
~136.5 Aromatic C
~127.5 Aromatic C
~122.0 Aromatic CH
~121.5 Aromatic CH
~119.0 Aromatic CH
~118.5 Aromatic CH
~112.5 Aromatic C
~111.5 Aromatic CH
~40.0 CH₂-NH
~30.0 CO-CH₂
~25.5 Ar-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used. Assignments are based on typical values for similar structures.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. The fragmentation pattern observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID) in MS/MS experiments, provides valuable structural information by revealing the characteristic fragments of the molecule. A common fragmentation involves the cleavage of the ethylamine (B1201723) side chain, leading to the formation of a stable indolyl-methyl cation.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Exact Mass 216.1263
Major Fragment (m/z) 143.07 (Indolyl-methyl cation)

| Major Fragment (m/z) | 130.06 (Indole fragment) |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The indole ring system of this compound contains a chromophore that absorbs UV light at specific wavelengths. A typical UV-Vis spectrum of this compound will show characteristic absorption maxima (λmax) in the region of 220-290 nm, which is consistent with the π-π* transitions of the indole nucleus.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretch of the indole and the amide group, the C=O stretch of the amide, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Table 4: Characteristic IR and UV-Vis Data for this compound

Spectroscopy Parameter Value Assignment
IR Wavenumber (cm⁻¹) ~3400 Indole N-H stretch
~3300 Amide N-H stretch
~1640 Amide C=O stretch (Amide I)
~1550 Amide N-H bend (Amide II)
UV-Vis λmax (in ethanol) ~220 nm π-π* transition
~280 nm π-π* transition

Note: IR peak positions and UV-Vis absorption maxima can vary slightly based on the sample preparation and solvent used.

Quantitative Analysis Techniques in Biological Matrices

The quantitative analysis of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and for various research applications. Due to its chemical structure, which includes an indole ring and an amide linkage, specific and sensitive analytical methods are required to accurately measure its concentration in complex biological samples such as plasma, serum, or urine. The primary techniques employed for such purposes are liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, and immunoassays, which can provide high-throughput screening capabilities.

LC-MS/MS for Sensitive Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids. nih.govnih.gov This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. While no specific validated LC-MS/MS method for this compound has been published, a reliable method can be developed based on established protocols for structurally similar indole derivatives and tryptamines. nih.govoup.comnih.gov

A typical LC-MS/MS method for the quantification of this compound would involve several key steps:

Sample Preparation: The initial step is the extraction of the analyte from the biological matrix. This is necessary to remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netsigmaaldrich.com For tryptamine-related compounds, protein precipitation is often sufficient and provides good recovery. oup.com The choice of method would depend on the required limit of quantification and the complexity of the matrix.

Chromatographic Separation: The extract is then injected into an HPLC or UHPLC system. A reversed-phase column, such as a C18, is typically used for the separation of indole derivatives. nih.govmdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency, is commonly employed. mdpi.commdpi.com

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode, which is effective for compounds with basic nitrogen atoms like this compound. The ionized molecule is then subjected to tandem mass spectrometry. In the multiple reaction monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification. nih.govnih.gov This process ensures high selectivity and sensitivity. A second product ion transition is often monitored for confirmation.

The development of a robust LC-MS/MS method requires careful optimization of all parameters and thorough validation to ensure its accuracy, precision, linearity, and sensitivity. An illustrative example of potential LC-MS/MS parameters for the analysis of this compound is presented in Table 1.

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound in Human Plasma This table is a hypothetical example based on methods for structurally related compounds.

ParameterSuggested Condition
Sample Preparation Protein precipitation with acetonitrile (2:1 v/v)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Quantifier) m/z 217.3 -> 144.1
MRM Transition (Qualifier) m/z 217.3 -> 117.1
Internal Standard This compound-d5

Validation of such a method would typically yield a linear range from the low ng/mL to several hundred ng/mL, with a lower limit of quantification (LLOQ) in the sub-ng/mL range, demonstrating the high sensitivity of the technique. oup.commdpi.com

Immunoassays and Other Biosensing Platforms

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent an alternative approach for the quantification of this compound in biological samples. These methods are based on the specific binding of an antibody to the target analyte. While no specific immunoassays for this compound have been described in the scientific literature, the development of such an assay is theoretically feasible.

The process would involve:

Hapten Synthesis: As this compound is a small molecule, it would first need to be chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to become immunogenic. This complex is known as a hapten-carrier conjugate.

Immunization and Antibody Production: The conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

Assay Development: A competitive ELISA format is commonly used for small molecules. In this setup, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Immunoassays for structurally related compounds like tryptamine have been successfully developed. acs.org These assays can be highly sensitive and are well-suited for high-throughput screening of a large number of samples. However, they can sometimes suffer from cross-reactivity with structurally similar molecules, which could be a concern if metabolites of this compound are present in the sample.

Other biosensing platforms are also emerging for the detection of indole derivatives. These include electrochemical biosensors and transcription factor-based biosensors. nih.govacs.orgbiorxiv.org For instance, a biosensor using the transcription factor TtgV has been shown to detect a range of indole derivatives. nih.govacs.org Another approach involves molecularly imprinted polymers (MIPs) that act as synthetic antibodies, which has been applied to the detection of tryptamine. nih.govmdpi.com While these technologies are promising, their application for the specific and quantitative detection of this compound in biological matrices has not yet been demonstrated and would require significant research and development.

Future Research Directions and Unanswered Questions

Elucidation of Novel Binding Partners and Receptors

A pivotal area of future research will be the comprehensive identification of the molecular targets of N-[2-(1H-indol-3-yl)ethyl]propanamide. While its structural similarity to known neuromodulators like serotonin (B10506) and melatonin (B1676174) suggests potential interactions with their respective receptors, these interactions need to be empirically validated. Furthermore, the possibility of this compound binding to entirely novel or orphan receptors cannot be discounted. Advanced techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies will be instrumental in this endeavor. Identifying the full spectrum of its binding partners is a critical step toward deciphering its physiological roles. For instance, studies on related indole (B1671886) derivatives have identified interactions with targets like the androgen receptor and formyl peptide receptors, highlighting the potential for diverse biological activities. nih.govnih.gov

Comprehensive Mapping of Endogenous Production and Catabolism

A fundamental unanswered question is whether this compound is endogenously produced in biological systems and, if so, through which metabolic pathways. The structural components, tryptamine (B22526) and propanoic acid, are both present in vivo, suggesting the potential for enzymatic or non-enzymatic condensation. Future research should focus on developing sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify this compound in various tissues and biofluids. Should its endogenous presence be confirmed, subsequent studies must delineate the biosynthetic and catabolic pathways, including the identification of the enzymes responsible for its formation and degradation. Understanding the regulation of these pathways will provide crucial insights into its physiological and pathophysiological significance.

Advanced Mechanistic Studies in Diverse Biological Systems

Building upon the identification of its binding partners, detailed mechanistic studies are required to understand how this compound exerts its effects at the cellular and systemic levels. This will involve a multi-pronged approach, including:

In vitro assays: Utilizing cell lines expressing the identified receptors to study downstream signaling cascades, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, and gene expression.

Ex vivo studies: Employing tissue preparations, such as brain slices or isolated immune cells, to investigate the compound's effects on neuronal excitability, neurotransmitter release, or cytokine production.

In vivo animal models: Administering the compound to animal models of various diseases to assess its therapeutic potential and to study its effects on complex physiological processes.

Mechanistic studies on related indoleamides have revealed immunosuppressive activities, highlighting a potential avenue for investigation. nih.gov

Development of Novel Research Probes and Tools

To facilitate the study of this compound, the development of specialized research tools is imperative. This includes the synthesis of:

Radiolabeled analogs: For use in receptor binding assays and in vivo imaging techniques like positron emission tomography (PET) to visualize the distribution of its binding sites.

Fluorescently tagged derivatives: To enable the study of its subcellular localization and interaction with binding partners using advanced microscopy techniques. nih.gov

Photoaffinity labels: To irreversibly crosslink the compound to its binding partners, aiding in their identification and characterization.

Selective antagonists: To block the effects of this compound, which would be invaluable for elucidating its physiological functions.

These tools will be instrumental in accelerating research into the biological roles of this intriguing indoleamine.

Application of Artificial Intelligence and Computational Approaches in Indoleamine Research

The integration of artificial intelligence (AI) and computational modeling offers a powerful approach to advance our understanding of this compound and other indoleamines. mdpi.com Machine learning algorithms can be trained on large datasets of compound structures and their biological activities to:

Predict potential binding targets: AI models can perform large-scale virtual screening of protein databases to identify novel binding partners. nih.govaging-us.com

Design novel analogs with improved properties: Generative AI models can propose new chemical structures with enhanced potency, selectivity, or pharmacokinetic properties. researchgate.net

Analyze complex biological data: AI can be used to analyze large datasets from genomics, proteomics, and metabolomics experiments to identify pathways and networks modulated by this compound.

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]propanamide and its derivatives?

The synthesis typically involves coupling indole-containing amines with propanamide precursors. Key steps include:

  • Amide bond formation : Reacting 2-(1H-indol-3-yl)ethylamine with propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via column chromatography (silica gel, petroleum ether:ethyl acetate) .
  • Optimization : Adjusting reaction time (4–6 hours) and temperature (80°C) to improve yield and purity. Solvent choice (e.g., pyridine for reflux) is critical for sterically hindered intermediates .

Q. 1.2. How can structural characterization of this compound be reliably performed?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the indole NH proton (δ 10–12 ppm) and propanamide carbonyl (δ 165–170 ppm). Mass spectrometry (ESI-MS) provides molecular ion validation .
  • Crystallography : X-ray diffraction for resolving stereochemical ambiguities, particularly for enantiomers with chiral centers .

Q. 1.3. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro screening : Test for antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli) or anticancer potential via MTT assays (IC50_{50} in cancer cell lines) .

Advanced Research Questions

Q. 2.1. How can contradictions in reported biological activities of indole-propanamide derivatives be resolved?

  • Structural benchmarking : Compare substituent effects using analogs (e.g., TGN1–TGN4 in Table 1) to identify activity cliffs. For example, TGN2’s 87% amyloid inhibition vs. TGN4’s 49.8% highlights the critical role of 4-hydroxybenzyl groups .
  • Assay standardization : Control variables like pH, solvent (DMSO concentration ≤1%), and cell passage number to minimize inter-lab variability .

Q. Table 1. Inhibition of Amyloid Aggregation by Guanidinyl Tryptophan Derivatives

CompoundSubstituentInhibition (%) at 100 μMStd. Dev.
TGN14-Hydroxyphenyl36.1±0.5
TGN24-Hydroxybenzyl87.0±0.8
TGN34-Hydroxyphenethyl54.3±2.4
TGN4Indole-ethyl49.8±1.5
Source: Adapted from

Q. 2.2. What advanced techniques elucidate receptor-ligand interactions for this compound?

  • Molecular docking : Simulate binding to targets like formyl-peptide receptors (FPR2) using software such as AutoDock Vina. Enantiomer-specific interactions (e.g., (R)- vs. (S)-forms) can explain agonist activity disparities .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to validate computational predictions .

Q. 2.3. How do indole ring substitutions alter pharmacological profiles?

  • Fluorination : Adding a 5-fluoro group (e.g., in 5-fluoroindole derivatives) enhances metabolic stability and blood-brain barrier penetration .
  • Benzotriazine fusion : Combining indole with benzotriazine (e.g., in N-[2-(5-fluoro-1H-indol-3-yl)ethyl]butanamide) introduces dual inhibitory effects on kinases and proteases .

Methodological Guidance

Q. 3.1. What strategies mitigate synthetic challenges in scaling up indole-propanamide derivatives?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield indole NH during amide coupling, followed by TFA deprotection .
  • Flow chemistry : Continuous reactors improve reproducibility for photolabile intermediates .

Q. 3.2. How should researchers address discrepancies in inhibition data across studies?

  • Meta-analysis : Pool data from PubChem, ChEMBL, and academic papers to identify trends. For example, chloro-substituted analogs show consistent antimicrobial activity (MIC ≤10 µg/mL) .
  • Counter-screening : Test compounds against off-target receptors (e.g., serotonin transporters) to rule out nonspecific effects .

Data-Driven Design of Derivatives

Q. 4.1. What in silico tools predict ADMET properties for novel derivatives?

  • SwissADME : Predict logP (optimal range: 2–4) and bioavailability scores.
  • Protox-II : Assess toxicity risks (e.g., hepatotoxicity) for prioritization .

Q. 4.2. How can SAR studies guide lead optimization?

  • Alanine scanning : Replace indole with simpler aromatics (e.g., benzofuran) to determine essential pharmacophores.
  • Isosteric replacement : Substitute the propanamide carbonyl with sulfonamide to enhance solubility without losing target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.